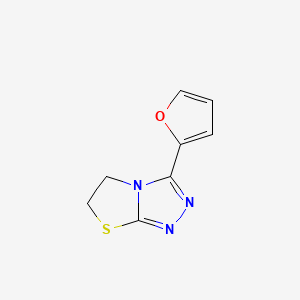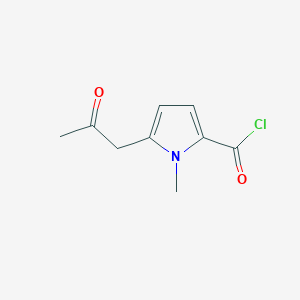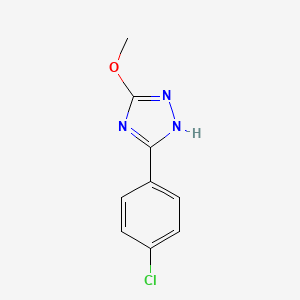
5-(4-chlorophenyl)-3-methoxy-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-methoxy-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its triazole ring, which is substituted with a 4-chlorophenyl group and a methoxy group. The unique structure of 3-(4-chlorophenyl)-5-methoxy-1H-1,2,4-triazole imparts it with distinct chemical and biological properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the triazole ring.
Industrial Production Methods: Industrial production of 3-(4-chlorophenyl)-5-methoxy-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Chlorophenyl)-5-methoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-5-methoxy-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-methoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-(4-Chlorophenyl)-1H-1,2,4-triazole: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Methoxy-1H-1,2,4-triazole: Lacks the 4-chlorophenyl group, leading to variations in reactivity and applications.
4-Chlorophenyl-1H-1,2,4-triazole: Similar structure but without the methoxy substitution.
Uniqueness: 3-(4-Chlorophenyl)-5-methoxy-1H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential for diverse applications in various fields.
Propiedades
Número CAS |
62036-02-6 |
|---|---|
Fórmula molecular |
C9H8ClN3O |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-methoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3O/c1-14-9-11-8(12-13-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13) |
Clave InChI |
PCPDDVDEDOZFNL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


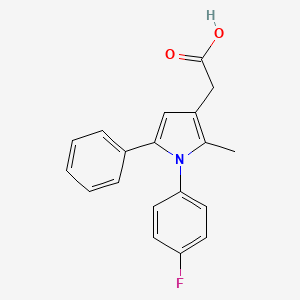
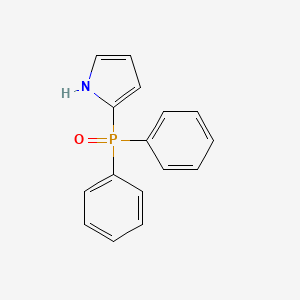

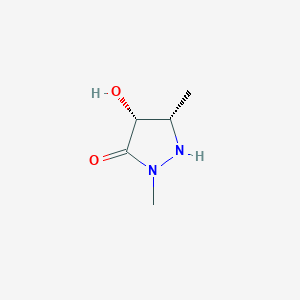
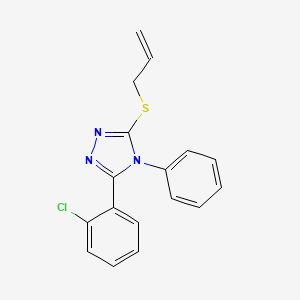
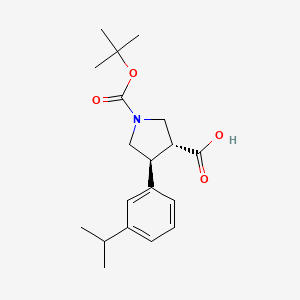
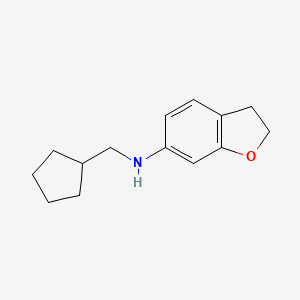
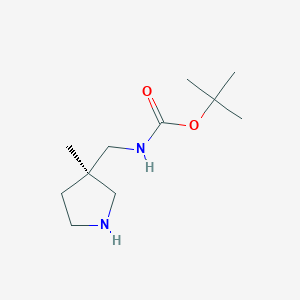
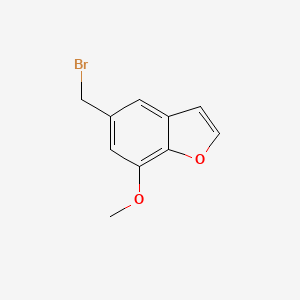
![(5E)-5-{[2-Ethoxy-4-(piperidin-1-yl)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12890767.png)
